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Compound of Interest

Compound Name: Allyl cyclohexanepropionate

Cat. No.: B1218758

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Allyl
cyclohexanepropionate (CAS No. 2705-87-5), a fragrance and flavoring agent. The following
sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, offering valuable structural insights for professionals in research and development.

Chemical Structure and Properties

Allyl cyclohexanepropionate, with the IUPAC name prop-2-enyl 3-cyclohexylpropanoate, is a
colorless liquid known for its sweet, fruity, pineapple-like aroma. Its fundamental properties are
summarized in the table below.
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Property Value

Molecular Formula C12H2002

Molecular Weight 196.29 g/mol

IUPAC Name prop-2-enyl 3-cyclohexylpropanoate
CAS Number 2705-87-5

Boiling Point 91°C @ 1 mmHg

Density 0.948 g/mL at 25 °C

Refractive Index (n20/D) 1.46

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technigue for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy

The *H NMR spectrum of Allyl cyclohexanepropionate exhibits characteristic signals
corresponding to the allyl and cyclohexylpropionate moieties.

Table 1: *H NMR Spectroscopic Data for Allyl cyclohexanepropionate
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

5.98 - 5.85 m 1H -CH=CH:z

5.32-5.18 m 2H -CH=CH:

4.55 d 2H -O-CH2-CH=

2.28 t 2H -CH2-COO-
Cyclohexyl protons, -

1.80-1.55 m 7H Y P
CH2-CH2-COO-

1.30-1.05 m 5H Cyclohexyl protons

0.95-0.80 m 2H Cyclohexyl protons

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the different carbon environments within the
molecule.

Table 2: 13C NMR Spectroscopic Data for Allyl cyclohexanepropionate
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Chemical Shift (ppm) Assignment
1735 C=0 (Ester)
132.4 -CH=CH:

118.2 -CH=CH:

65.0 -O-CH2-

375 Cyclohexyl-CH-
34.2 -CH2-COO-

33.1 Cyclohexyl-CH:-
32.8 Cyclohexyl-CH2-
26.5 Cyclohexyl-CH:-
26.2 Cyclohexyl-CH2-

Infrared (IR) Spectroscopy

The IR spectrum of Allyl cyclohexanepropionate reveals the presence of key functional
groups.

Table 3: IR Spectroscopic Data for Allyl cyclohexanepropionate

Wavenumber (cm~—2) Intensity Assignment

2924 Strong C-H stretch (aliphatic)
2853 Strong C-H stretch (aliphatic)
1736 Strong C=0 stretch (ester)
1647 Medium C=C stretch (alkene)
1160 Strong C-O stretch (ester)

Mass Spectrometry (MS)
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Electron ionization mass spectrometry (EI-MS) of Allyl cyclohexanepropionate results in a
characteristic fragmentation pattern.

Table 4: Mass Spectrometry Data for Allyl cyclohexanepropionate

m/z Relative Intensity (%) Proposed Fragment
196 5 [M]* (Molecular ion)
155 20 [M - CsHs]*

113 45 [CeH11CH2CH2COJ*
95 62 [C7H11]*

83 100 [CeH11]*

55 82 [CaH7]*

41 99 [CsHs]+ (Allyl cation)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

A standardized protocol for obtaining high-resolution *H and 13C NMR spectra of liquid ester

samples.
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NMR Experimental Workflow
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Infrared (IR) Spectroscopy Protocol

This protocol outlines the procedure for obtaining the IR spectrum of a neat liquid sample.
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IR Spectroscopy Experimental Workflow

Mass Spectrometry Protocol

This protocol describes the acquisition of an electron ionization (EI) mass spectrum for an
organic ester.
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Mass Spectrometry Experimental Workflow
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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